molecular formula C17H20ClN3 B11610409 1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B11610409
M. Wt: 301.8 g/mol
InChI Key: QAIDGFPPKMCSTI-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)methanamine with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine
  • 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine
  • 1-[(2-Bromophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine

Uniqueness

1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorophenyl and pyridin-4-yl groups enhances its potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H20ClN3/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15/h1-8H,9-14H2

InChI Key

QAIDGFPPKMCSTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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